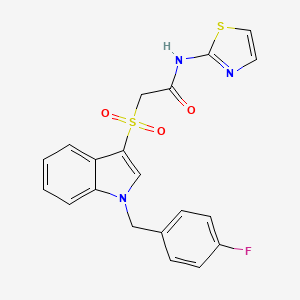

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)29(26,27)13-19(25)23-20-22-9-10-28-20/h1-10,12H,11,13H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIYPVRFRWPUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)CC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The key steps include:

Preparation of Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Preparation of Thiazole Intermediate: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reaction: The indole and thiazole intermediates are then coupled using a sulfonyl chloride reagent to form the sulfonyl-indole-thiazole compound.

Final Acylation: The final step involves the acylation of the sulfonyl-indole-thiazole compound with an appropriate acylating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, sulfide or thiol derivatives, and various substituted fluorobenzyl derivatives.

Scientific Research Applications

Research indicates that compounds similar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide exhibit promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazole and indole possess significant antimicrobial properties. For instance:

- Compounds containing thiazole rings have demonstrated efficacy against various bacterial strains and fungi .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

- In vitro studies indicate that similar compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the pharmacological activities of related compounds:

- Thiazole Derivatives : A study on thiazole-based compounds highlighted their effectiveness against resistant strains of bacteria and their cytotoxic effects on cancer cells .

- Indole-Sulfonamide Compounds : Research demonstrated that indole-sulfonamide derivatives could inhibit key enzymes involved in cancer proliferation, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of various biochemical pathways.

Interact with Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Modulate Gene Expression: It can influence the expression of certain genes, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : The target compound can likely be synthesized via sulfonylation of 1-(4-fluorobenzyl)indole-3-sulfonyl chloride followed by coupling with thiazol-2-amine, analogous to methods in and .

- Unreported Data: No direct IC50/ED50 values or target-specific studies (e.g., COX-2 inhibition) are available for the target compound. Priority should be given to in vitro assays against neurological and inflammatory targets.

Biological Activity

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide is a synthetic compound belonging to the class of sulfonyl indoles. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further substituted with a 4-fluorobenzyl group and an acetamide moiety. The molecular formula is , and it possesses unique chemical properties that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group forms strong interactions with protein active sites, potentially inhibiting enzyme activity. The fluorobenzyl and indole moieties enhance the compound's binding affinity and specificity towards these targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies suggest that the compound has potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) cells. The mechanism involves cell cycle arrest and induction of apoptosis through pathways involving cyclin-dependent kinases (CDKs) and other cell cycle-related proteins .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

- Antitumor Efficacy : In a study involving xenograft models, this compound demonstrated significant tumor growth inhibition compared to controls. The study highlighted its selective cytotoxicity towards tumor cells while sparing normal cells .

- Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound interacts with key proteins involved in cancer progression, suggesting a targeted approach in its anticancer activity .

- Comparative Analysis : A comparative analysis with other sulfonamide derivatives revealed that this compound exhibited superior potency against certain cancer cell lines, highlighting its potential as a lead compound for further development .

Data Summary Table

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide?

The synthesis typically involves coupling a sulfonyl-indole intermediate with a thiazol-2-yl acetamide derivative. A common approach employs nucleophilic substitution reactions under basic conditions. For example, potassium carbonate in a polar aprotic solvent (e.g., DMF or THF) facilitates the reaction between 2-chloro-N-(thiazol-2-yl)acetamide and a sulfonylated indole precursor . Purification via recrystallization (ethanol/water mixtures) is often used to isolate the target compound.

Q. How should researchers validate the structural integrity and purity of this compound?

Standard characterization includes:

- Spectroscopy : -NMR and -NMR to confirm substituent connectivity (e.g., sulfonyl and fluorobenzyl groups) .

- Elemental Analysis : To verify stoichiometry (C, H, N, S content within ±0.4% of theoretical values) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak).

Q. What solvent systems are suitable for solubility testing in biological assays?

Preliminary solubility can be assessed in DMSO (for stock solutions) followed by dilution in PBS or cell culture media (≤1% DMSO). For hydrophobic moieties like the indole-sulfonyl group, co-solvents like cyclodextrins or Tween-80 may improve aqueous solubility .

Q. Which in vitro assays are recommended for initial biological activity screening?

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modify Substituents : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess effects on target binding .

- Scaffold Hybridization : Fuse the indole ring with triazole or oxadiazole moieties to enhance metabolic stability .

- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate physicochemical properties (logP, polar surface area) with activity .

Q. What computational strategies are effective for predicting binding modes to therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2’s hydrophobic pocket) .

- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in biological data across different studies?

- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What strategies improve metabolic stability in preclinical development?

- Prodrug Design : Introduce hydrolyzable esters at the acetamide group to enhance oral bioavailability .

- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., sulfonyl group oxidation) .

Q. How can researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor ligand-induced stabilization of the target protein .

- Silencing/Overexpression : CRISPR-Cas9 knockdown of the target gene to confirm phenotype rescue by the compound .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonyl group .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across ≥3 independent replicates .

- Data Reproducibility : Deposit raw spectral data in public repositories (e.g., PubChem) to facilitate cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.